2-Iodo-5-nitroanisole
Overview
Description
2-Iodo-5-nitroanisole, also known as 1-iodo-2-methoxy-4-nitrobenzene or 4-Iodo-3-methoxynitrobenzene, is a chemical compound with the molecular formula C7H6INO3 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2-Iodo-5-nitroanisole consists of 7 carbon atoms, 6 hydrogen atoms, 1 iodine atom, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight is approximately 279.035 .Physical And Chemical Properties Analysis
2-Iodo-5-nitroanisole has a melting point of 128-130°C . The density is predicted to be approximately 1.893±0.06 g/cm3 .Scientific Research Applications
Radioactive Labeling in Biological Research
2-Iodo-5-nitroanisole and related compounds are used in radioactive labeling of biologically significant compounds. A notable example is the preparation of 2-[125I]iodo-4-nitroanisole by treating p-nitroanisole with thallium trifluoroacetate, followed by iodide displacement. This labeled compound is then used as a photoactive reagent for labeling proteins like bovine serum albumin, highlighting its utility in studying protein interactions and modifications (Tejedor & Ballesta, 1983).
Molecular and Crystallographic Studies
Compounds similar to 2-Iodo-5-nitroanisole, such as 2-hydroxy-3-iodo-5-nitrobenzaldehyde and 2,4-diiodo-6-nitroanisole, are studied for their molecular and crystallographic properties. These studies involve analyzing hydrogen bonds, iodo-nitro interactions, and pi-pi stacking interactions in crystal structures. Such research is crucial for understanding the physical and chemical properties of these compounds at a molecular level (Garden et al., 2004).
Spectroscopic Analysis and Quantum Chemical Calculations
Spectroscopic analysis and quantum chemical calculations are conducted on compounds like 5-chloro-2-nitroanisole, a chemical relative of 2-Iodo-5-nitroanisole, to understand their structural, spectroscopic, and electronic properties. Such studies are pivotal for assessing the potential applications of these compounds in various fields, including materials science and electronics (Meenakshi, 2017).
Chemical Reaction Mechanisms
Research into the chemical reactions of compounds like 4-iodoanisole, which can be transformed into 2-iodo-4-nitroanisole, sheds light on mechanisms like nitrodeiodination. Such studies are essential for understanding the chemical behavior of these compounds and for developing new synthetic methods (Butler & Sanderson, 1972).
Magnetic Resonance and Molecular Orbital Studies
Magnetic resonance spectroscopy and molecular orbital studies on substituted anisoles, including compounds related to 2-Iodo-5-nitroanisole, provide insights into the electronic structure and reactivity of these molecules. This research has implications for designing new materials and understanding the behavior of organic compounds under various conditions (Pandiarajan et al., 1994).
Safety And Hazards
When handling 2-Iodo-5-nitroanisole, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
properties
IUPAC Name |
1-iodo-2-methoxy-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO3/c1-12-7-4-5(9(10)11)2-3-6(7)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFWMPRFYROKPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50282132 | |
Record name | 2-Iodo-5-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50282132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Iodo-5-nitroanisole | |
CAS RN |
5458-84-4 | |
Record name | 5458-84-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24644 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Iodo-5-nitroanisole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50282132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Iodo-5-nitroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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